![molecular formula C12H14N4O3 B2752067 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl- CAS No. 1006328-15-9](/img/structure/B2752067.png)
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-” is a complex organic molecule. It contains a pyrimidinetrione ring, which is a type of heterocyclic compound, and a dimethyl-pyrazolyl group. Pyrimidinetriones are known to have various biological activities . The pyrazole ring is a common motif in many pharmaceutical compounds due to its ability to bind to various enzymes and receptors in the body .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidinetrione ring, followed by the attachment of the dimethyl-pyrazolyl group. The exact synthetic route would depend on the specific reagents and conditions used .Applications De Recherche Scientifique
- Leishmaniasis and malaria are significant global health challenges. Research has shown that pyrazole-bearing compounds, including our target molecule, possess potent antileishmanial and antimalarial activities . Specifically, compound 13 demonstrated in vitro antipromastigote activity, suggesting its potential as an antileishmanial agent. Molecular simulations revealed favorable binding patterns in the active site of LmPTR1, a key enzyme in Leishmania parasites.
- The synthesis of pyrazole derivatives is an active area of research. Hydrazine-coupled pyrazoles, such as our compound, have been successfully prepared and characterized using techniques like elemental microanalysis, FTIR, and NMR spectroscopy . These compounds serve as valuable intermediates for designing novel drugs due to their diverse pharmacological effects.
- Researchers have investigated the reactivity of 5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-1,3-diazinane-4,6-dione derivatives. Hydrazine hydrate, for instance, leads to cyclization and the formation of 4,5-diaminopyrazole derivatives. X-ray analysis confirmed the structure of these compounds . Such studies contribute to our understanding of chemical reactivity and guide drug design.
- Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals. However, analytical data is not available, and buyers assume responsibility for confirming product identity and purity .
Antiparasitic Activity
Synthetic Chemistry and Medicinal Chemistry
Structural Studies and X-ray Analysis
Rare and Unique Chemicals Collection
Mécanisme D'action
Target of Action
The primary target of this compound is Leishmania aethiopica , a protozoan parasite responsible for the disease leishmaniasis . The compound also shows significant activity against Plasmodium berghei , the causative agent of malaria .
Mode of Action
The compound interacts with its targets by binding to the active site of the enzyme Lm-PTR1 . This interaction is characterized by a lower binding free energy, indicating a strong and favorable interaction .
Biochemical Pathways
The compound affects the biochemical pathways of the parasites by inhibiting the activity of the enzyme Lm-PTR1 . This enzyme is crucial for the survival and proliferation of the parasites. By inhibiting this enzyme, the compound disrupts the normal functioning of the parasites, leading to their death .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is the death of the parasites, leading to the alleviation of the symptoms of leishmaniasis and malaria . Specifically, the compound displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .
Propriétés
IUPAC Name |
5-[(1,5-dimethylpyrazol-4-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-7-8(6-13-16(7)4)5-9-10(17)14(2)12(19)15(3)11(9)18/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPGNROMYVLTHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=C2C(=O)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.